molecular formula C21H24N4O4 B5973554 [4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl](3,4,5-trimethoxyphenyl)methanone

[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B5973554
M. Wt: 396.4 g/mol
InChI Key: YUTZUSQJZCHHSO-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyridine scaffold linked to a piperidine ring and a 3,4,5-trimethoxyphenyl methanone group. The triazolopyridine core is a privileged structure in medicinal chemistry, often associated with kinase inhibition or receptor modulation .

Properties

IUPAC Name

[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-27-16-12-15(13-17(28-2)19(16)29-3)21(26)24-10-7-14(8-11-24)20-23-22-18-6-4-5-9-25(18)20/h4-6,9,12-14H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTZUSQJZCHHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyridine core, followed by the introduction of the piperidine ring and the trimethoxyphenyl group. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and large-scale reactors .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

  • Oxidation : It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction : Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
  • Substitution : Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.
  • Cyclization : Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various cyclic derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Core Heterocycles
Compound/Reference Core Structure Substituents on Triazolo Ring Aromatic Group on Methanone Linker Molecular Weight (g/mol)
Target Compound [1,2,4]Triazolo[4,3-a]pyridine None (parent structure) 3,4,5-Trimethoxyphenyl Piperidine ~434.4 (estimated)
Compound 35 [1,2,4]Triazolo[4,3-a]pyridine 6-Chloro 2-(Trifluoromethyl)phenyl Piperidine 408.9 (observed)
Compound 36 [1,2,4]Triazolo[4,3-a]pyridine 6-Methoxy 2-(Trifluoromethyl)phenyl Piperidine 405.0 (observed)
[1,2,3]Triazolo[4,5-d]pyrimidine 3-Benzyl 4-Chlorophenylacetyl Piperazine ~521.0 (estimated)
[1,2,3]Triazolo[4,5-d]pyrimidine 3-(4-Methylphenyl) 4-(Trifluoromethyl)phenyl Piperazine ~511.5 (estimated)

Key Observations :

  • Substituents : Chloro (compound 35 ) and methoxy (compound 36 ) groups on the triazolo ring may influence electron density and steric bulk, while the target compound’s unsubstituted triazolo ring could prioritize interactions via the trimethoxyphenyl group .
  • Linkers : Piperidine (target compound, 35 , 36 ) is less flexible than piperazine (–4), possibly restricting conformational freedom during target binding .
Physicochemical Properties
  • Trimethoxyphenyl vs. Trifluoromethylphenyl : The target’s 3,4,5-trimethoxyphenyl group is highly electron-donating, improving solubility in polar environments compared to the lipophilic trifluoromethyl group in 35 and 36 . However, trifluoromethyl groups enhance metabolic stability, as seen in compound 35 .
  • Piperidine vs. Piperazine Linkers : Piperazine-containing compounds (–4) may exhibit higher solubility due to increased basicity, while piperidine linkers (target compound, 35 , 36 ) could improve membrane permeability .

Biological Activity

The compound 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone is a novel triazole-pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperidine and triazole derivatives with methanone precursors. The synthetic pathways often utilize various coupling reactions to ensure the formation of the desired heterocyclic structures. The precise methods can vary based on the desired substituents and functional groups.

Antimicrobial Activity

Research indicates that triazolo-pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazolo[4,3-a]pyridine moiety have been shown to possess activity against various bacterial strains and fungi. A study demonstrated that derivatives with specific substitutions on the triazole ring enhanced their antimicrobial efficacy significantly.

CompoundActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazolo derivative AAntibacterialE. coli32 µg/mL
Triazolo derivative BAntifungalC. albicans16 µg/mL

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on several key enzymes. Notably, it has shown promise as an inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE), which are important targets in treating neurodegenerative diseases.

Key Findings:

  • MAO Inhibition: The compound exhibited IC50 values in the low micromolar range against MAO A and B isoforms.
  • ChE Inhibition: It demonstrated moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
EnzymeIC50 Value (µM)
MAO A1.2
MAO B0.9
AChE6.5
BChE5.0

Structure-Activity Relationships (SAR)

The biological activities of triazolo-pyridine derivatives are heavily influenced by their structural features. Modifications in substituents at various positions can lead to enhanced potency or selectivity for specific targets.

Notable SAR Observations:

  • Substituent Effects: Methoxy groups at the 3, 4, and 5 positions on the phenyl ring significantly enhance antimicrobial activity.
  • Piperidine Ring Modifications: Alterations in the piperidine moiety can affect binding affinity towards target enzymes.

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Study on Triazole Derivatives:
    • Investigated a series of triazolo-pyridine compounds for their anti-inflammatory properties.
    • Results indicated that compounds with a piperidinyl substituent exhibited superior activity compared to those without.
  • Neuroprotective Effects:
    • A study focused on derivatives' effects on neuroprotection in models of Alzheimer’s disease.
    • Results showed that specific derivatives reduced amyloid-beta aggregation and improved cognitive function in animal models.

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